N-4H-1,2,4-triazol-3-yl-3,4,5,6-tetrahydro-2H-azepin-7-amine
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Overview
Description
N-4H-1,2,4-triazol-3-yl-3,4,5,6-tetrahydro-2H-azepin-7-amine is a heterocyclic compound that features a triazole ring fused with an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-4H-1,2,4-triazol-3-yl-3,4,5,6-tetrahydro-2H-azepin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable dicarbonyl compound to form the triazole ring, followed by cyclization with an amine to form the azepine ring . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-4H-1,2,4-triazol-3-yl-3,4,5,6-tetrahydro-2H-azepin-7-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like water or acetonitrile.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens, alkyl halides, or other electrophiles in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, oxides, and reduced forms of the compound .
Scientific Research Applications
N-4H-1,2,4-triazol-3-yl-3,4,5,6-tetrahydro-2H-azepin-7-amine has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antifungal, and antibacterial agent.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Industrial Chemistry: It serves as a precursor for the synthesis of various industrial chemicals and catalysts.
Mechanism of Action
The mechanism of action of N-4H-1,2,4-triazol-3-yl-3,4,5,6-tetrahydro-2H-azepin-7-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like 1,2,4-triazole-3-thiol and 1,2,4-triazole-3-carboxylic acid share structural similarities and exhibit similar biological activities.
Azepine Derivatives: Compounds such as 1,2,3,4-tetrahydroazepine and 1,2,3,4-tetrahydro-1H-azepine are structurally related and have comparable chemical properties.
Uniqueness
N-4H-1,2,4-triazol-3-yl-3,4,5,6-tetrahydro-2H-azepin-7-amine is unique due to its fused ring structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-(1H-1,2,4-triazol-5-yl)-3,4,5,6-tetrahydro-2H-azepin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5/c1-2-4-7(9-5-3-1)12-8-10-6-11-13-8/h6H,1-5H2,(H2,9,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOANFAYLOAPGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NCC1)NC2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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